4-Tert-octylphenol

Description

alpha-(p-(1,1,3,3-Tetramethylbutyl)phenyl)-omega-hydroxypoly(oxyethylene) is used as a food additive [EAFUS] (EAFUS: Everything Added to Food in the United States. [http://www.eafus.com/]). alpha-(p-(1,1,3,3-Tetramethylbutyl)phenyl)-omega-hydroxypoly(oxyethylene) belongs to the family of p-Menthane Monoterpenes. These are monoterpenes whose structure is based on the p-menthane backbone.

structure given in first source

Propriétés

IUPAC Name |

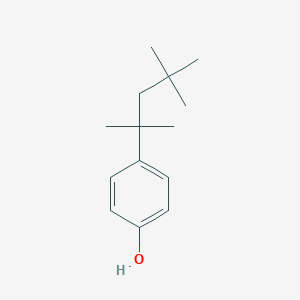

4-(2,4,4-trimethylpentan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11/h6-9,15H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAVYTVYFVQUDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022360 | |

| Record name | 4-(1,1,3,3-Tetramethylbutyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White solid; [HSDB] Fine white plates; [MSDSonline], Solid | |

| Record name | Phenol, 4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(1,1,3,3-Tetramethylbutyl)phenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-(1,1,3,3-Tetramethylbutyl)-phenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013825 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

279 °C | |

| Record name | 4-(1,1,3,3-Tetramethylbutyl)phenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5411 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density: 0.89 g/mL at 90 °C | |

| Record name | 4-(1,1,3,3-Tetramethylbutyl)phenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5411 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.03 [mmHg], 4.7X10-3 kPa at 74 °C /4.8X10-4 mm Hg at 25 °C/ | |

| Record name | 4-(1,1,3,3-Tetramethylbutyl)phenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-(1,1,3,3-Tetramethylbutyl)phenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5411 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid | |

CAS No. |

140-66-9 | |

| Record name | 4-tert-Octylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1,3,3-Tetramethylbutyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Octylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-tert-Octylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(1,1,3,3-Tetramethylbutyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,1,3,3-tetramethylbutyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-OCTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IOY9FVU3J3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-(1,1,3,3-Tetramethylbutyl)phenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5411 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-(1,1,3,3-Tetramethylbutyl)-phenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013825 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

85 °C, 84.5 °C | |

| Record name | 4-(1,1,3,3-Tetramethylbutyl)phenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5411 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-(1,1,3,3-Tetramethylbutyl)-phenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013825 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 4-tert-octylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of 4-tert-octylphenol, a significant chemical intermediate. The document details experimental protocols, presents quantitative data for comparison, and includes visualizations of the core processes.

Synthesis of this compound

The industrial and laboratory synthesis of this compound is predominantly achieved through the Friedel-Crafts alkylation of phenol (B47542) with diisobutylene (a mixture of isomers, primarily 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene). The tert-octyl group is introduced onto the phenol ring, yielding a mixture of isomers, with the para-substituted product, this compound, being the most commercially important.[1] The choice of catalyst is crucial in directing the selectivity of the reaction towards the desired para-isomer and influencing the overall yield.

Catalytic Systems

Several catalytic systems are employed for this alkylation, with the most common being strong acid cation-exchange resins and Lewis acids.

-

Strong Acid Cation-Exchange Resins: These solid acid catalysts, such as Amberlyst-15, offer significant advantages, including ease of separation from the reaction mixture, reduced corrosion issues, and the potential for regeneration and reuse.[2] The reaction is typically carried out in a batch or fixed-bed continuous process.[1]

-

Lewis Acids: Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) and aluminum phenoxide are also effective.[3][4] These homogeneous catalysts can lead to high conversion rates but often require a more complex work-up procedure to neutralize and remove the catalyst.

Experimental Protocols

1.2.1. Synthesis using a Strong Acid Cation-Exchange Resin (Amberlyst-15)

This protocol is based on methodologies described in the literature for the alkylation of phenols using solid acid catalysts.

Materials:

-

Phenol

-

Diisobutylene (technical grade)

-

Amberlyst-15 (or equivalent strong acid cation-exchange resin)

-

Nitrogen gas

-

Sodium hydroxide (B78521) solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

Organic solvent (e.g., toluene (B28343) or heptane (B126788) for extraction)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Catalyst Preparation: If required, wash the Amberlyst-15 resin with deionized water and then with methanol (B129727) to remove any impurities. Dry the resin in a vacuum oven at a temperature below its maximum operating temperature (typically around 120°C) until a constant weight is achieved.

-

Reaction Setup: Assemble the three-necked flask with the mechanical stirrer, reflux condenser, and dropping funnel. Place the flask in the heating mantle.

-

Charging Reactants: Charge the flask with phenol and the pre-dried Amberlyst-15 resin. A typical catalyst loading is 5-15% by weight of the total reactants.

-

Inert Atmosphere: Purge the system with nitrogen gas to create an inert atmosphere.

-

Heating and Alkylation: Begin stirring and heat the mixture to the desired reaction temperature, typically between 90°C and 100°C.

-

Slowly add the diisobutylene from the dropping funnel to the stirred mixture over a period of 1-2 hours to control the exothermic reaction.

-

After the addition is complete, continue to stir the reaction mixture at the set temperature for an additional 2-4 hours to ensure complete conversion.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the Amberlyst-15 catalyst. The catalyst can be washed with a solvent, dried, and potentially reused.

-

The filtrate, containing the product mixture, is then neutralized with a dilute sodium hydroxide solution to remove any unreacted phenol and acidic residues.

-

Separate the organic layer. If a solvent was used, perform an aqueous wash.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent using a rotary evaporator to obtain the crude this compound.

-

1.2.2. Synthesis using Aluminum Chloride (AlCl₃) Catalyst

This protocol is a generalized procedure for a Lewis acid-catalyzed Friedel-Crafts alkylation.

Materials:

-

Phenol

-

Diisobutylene

-

Aluminum chloride (anhydrous)

-

Hydrochloric acid (dilute, for work-up)

-

Sodium bicarbonate solution (saturated, for neutralization)

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Organic solvent (e.g., dichloromethane (B109758) or diethyl ether)

Equipment:

-

Three-necked round-bottom flask

-

Condenser with a drying tube

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

Reaction Setup: Set up the three-necked flask with a magnetic stirrer, condenser (with a drying tube to protect from atmospheric moisture), and a dropping funnel in an ice bath.

-

Catalyst Addition: To the flask, add phenol and an organic solvent. Cool the mixture in the ice bath.

-

Slowly and portion-wise, add anhydrous aluminum chloride to the cooled, stirred solution. The formation of an aluminum phenoxide complex may occur.

-

Alkylation: Add diisobutylene dropwise from the dropping funnel to the reaction mixture while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC). A typical reaction time can be around 1 hour at a higher temperature of 120°C.

-

Work-up:

-

Carefully quench the reaction by slowly adding it to a mixture of crushed ice and dilute hydrochloric acid. This will hydrolyze the aluminum complexes.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Quantitative Data on Synthesis

| Catalyst | Reactant Ratio (Phenol:Diisobutylene) | Temperature (°C) | Time (h) | Yield of this compound | Purity (%) | Reference |

| Strong Acid Cation-Exchange Resin | Not specified | 90-100 | Not specified | Not specified | >98 | |

| Aluminum Phenoxide | 1 : 1.08 (molar) | 280 | 1.5 | 38.6% (yield) | Not specified | |

| Aluminum Chloride | 1 : 0.4 (molar, DIB:PhOH) | 120 | 1 | Not specified (focus on 4-TBP) | Not specified |

Note: The yield and purity can vary significantly based on the specific reaction conditions, the purity of the starting materials, and the efficiency of the work-up and purification steps.

Purification of this compound

The crude product from the synthesis typically contains unreacted starting materials, the ortho-isomer (2-tert-octylphenol), di-alkylated products, and other byproducts. Effective purification is essential to obtain high-purity this compound.

Purification Methods

-

Vacuum Fractional Distillation: This is the most common industrial and laboratory method for purifying this compound. By reducing the pressure, the boiling point of the high-boiling isomers is lowered, preventing thermal degradation. Different fractions containing the starting materials, the ortho-isomer, and the desired para-isomer can be collected at different temperatures.

-

Melt Crystallization: This technique is a highly effective method for achieving very high purity levels (often >99.5%). It is based on the principle that during the slow cooling of a molten mixture, the major component will crystallize in a pure form, leaving the impurities in the remaining liquid phase.

Experimental Protocols

2.2.1. Purification by Vacuum Fractional Distillation

Equipment:

-

Round-bottom flask (distilling flask)

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flasks

-

Vacuum source (vacuum pump or water aspirator)

-

Manometer

-

Heating mantle

-

Stir bar

Procedure:

-

Setup: Assemble the vacuum fractional distillation apparatus. Ensure all glass joints are properly sealed, using grease if necessary, to maintain a good vacuum.

-

Charging: Place the crude this compound and a stir bar into the distilling flask.

-

Vacuum Application: Begin stirring and carefully apply the vacuum. It is important to apply the vacuum before heating to remove any low-boiling volatile impurities without causing bumping.

-

Heating: Once a stable vacuum is achieved, begin to gently heat the distilling flask.

-

Fraction Collection:

-

The first fraction will likely contain unreacted phenol and diisobutylene, which have lower boiling points. A typical cut for this fraction is between 160°C and 190°C at atmospheric pressure, which will be significantly lower under vacuum.

-

As the temperature rises, the ortho-isomer will begin to distill.

-

The main fraction, containing the desired this compound, is typically collected at a temperature range of 220°C to 270°C at atmospheric pressure. Under vacuum, this boiling range will be substantially lower (e.g., around 175°C at 30 mmHg).

-

-

Completion: Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

2.2.2. Purification by Melt Crystallization (Conceptual Protocol)

Equipment:

-

Crystallization vessel with a cooling/heating jacket

-

Stirrer

-

Temperature probe and controller

-

Filtration or centrifugation system for separating crystals from the melt

Procedure:

-

Melting: The crude this compound is placed in the crystallization vessel and heated until it is completely molten.

-

Cooling and Crystallization: The molten material is then slowly cooled with gentle stirring. The cooling rate is critical to allow for the formation of pure crystals.

-

As the temperature decreases, crystals of this compound will begin to form. The stirring helps to promote uniform crystal growth and prevent the formation of large agglomerates.

-

Sweating (Optional): After a significant amount of the material has crystallized, the temperature can be slightly raised to "sweat" the crystals. This process melts any impurities that may have adhered to the crystal surface, further enhancing purity.

-

Separation: The crystal slurry is then filtered or centrifuged to separate the purified solid this compound from the impurity-rich residual melt.

-

Repetition: For ultra-high purity, the process can be repeated one or more times.

Quantitative Data on Purification

| Purification Method | Starting Purity (%) | Final Purity (%) | Key Parameters | Reference |

| Vacuum Fractional Distillation | Not specified | >98 | Collection between 220-270°C (atmospheric equivalent) | |

| Melt Crystallization | >98 | >99.5 | Controlled cooling and sweating steps |

Process Visualizations

Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Purification Workflow

Caption: Common purification pathways for this compound.

References

Physicochemical Properties of 4-tert-Octylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-octylphenol (CAS No. 140-66-9) is an organic compound classified as an alkylphenol. Structurally, it consists of a phenol (B47542) ring substituted with a tert-octyl group at the para (4) position.[1] This bulky, branched alkyl group significantly influences its physical and chemical properties, rendering it soluble in organic solvents while having low solubility in water.[2][3] It appears as a white to slightly yellow crystalline or waxy solid at room temperature.[1][2] this compound is primarily used as an intermediate in the manufacturing of surfactants, resins, printing inks, and various other industrial products. Due to its widespread use and potential as an endocrine disruptor, a thorough understanding of its physicochemical properties is crucial for risk assessment, environmental fate modeling, and in the context of drug development and toxicology studies.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, compiled from various sources.

| Property | Value | Reference(s) |

| IUPAC Name | 4-(1,1,3,3-tetramethylbutyl)phenol | |

| CAS Number | 140-66-9 | |

| Molecular Formula | C₁₄H₂₂O | |

| Molecular Weight | 206.32 g/mol | |

| Appearance | White or slightly yellow crystalline solid; waxy solid; white powder | |

| Melting Point | 79 - 85 °C | |

| Boiling Point | 277 - 283 °C (at 760 mmHg); 175 °C (at 30 mmHg) | |

| Water Solubility | 7 - 19 mg/L (at 20-22 °C) | |

| Vapor Pressure | 0.21 Pa (at 20 °C); 4.78 x 10⁻⁴ mmHg (at 25 °C) | |

| Octanol-Water Partition Coefficient (log Kow) | 3.7 - 5.28 | |

| Density | 0.916 - 0.95 g/cm³ | |

| pKa | 10.15 (Predicted) |

Experimental Protocols for Physicochemical Property Determination

The determination of physicochemical properties for regulatory and scientific purposes typically follows standardized methodologies, such as the OECD Guidelines for the Testing of Chemicals. These protocols ensure data consistency and reliability.

Melting Point / Melting Range (OECD Guideline 102)

This guideline describes several methods for determining the melting point of a substance, which is the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.

Methodology: Commonly used methods include the capillary method, hot-stage apparatus (like a Kofler hot bar or melting point microscope), and thermal analysis techniques such as Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA).

-

Capillary Method: A small amount of the finely powdered substance is packed into a capillary tube. The tube is heated in a controlled liquid bath or metal block alongside a calibrated thermometer. The temperatures at which melting begins and is complete are recorded as the melting range.

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between the sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition on the resulting thermogram.

Caption: Workflow for Melting Point Determination via Capillary Method (OECD 102).

Boiling Point (OECD Guideline 103)

The boiling point is the temperature at which a substance's vapor pressure equals the surrounding atmospheric pressure.

Methodology: Methods vary from simple distillation to advanced thermal analysis. The choice depends on the substance's properties and the required precision.

-

Dynamic Method: The substance is heated, and the boiling temperature is measured at various applied pressures. The vapor pressure curve is plotted, and the boiling point at standard atmospheric pressure (101.325 kPa) is determined by interpolation.

-

Ebulliometer Method: An ebulliometer is used to measure the boiling temperature with high precision by ensuring equilibrium between the liquid and vapor phases.

-

DSC/DTA: Similar to melting point determination, thermal analysis can be used to identify the onset of the boiling endotherm.

Caption: Workflow for Boiling Point Determination via Dynamic Method (OECD 103).

Water Solubility (OECD Guideline 105)

This guideline details methods to determine the saturation mass concentration of a substance in water at a given temperature.

Methodology: For substances with low solubility like this compound, the Flask Method is appropriate.

-

Equilibration: An excess amount of the test substance is added to a suitable volume of water in a vessel. The mixture is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The saturated solution is separated from the undissolved solid, usually by centrifugation or filtration, ensuring that the temperature remains constant.

-

Concentration Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

References

4-tert-Octylphenol (CAS 140-66-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties of 4-tert-octylphenol (CAS 140-66-9), a compound of significant interest due to its widespread industrial applications and its classification as an endocrine-disrupting chemical. This document synthesizes critical data on its physicochemical properties, toxicological profile, and environmental fate, presented in a clear and accessible format to support research and development activities.

Core Properties of this compound

This compound, systematically named 4-(1,1,3,3-tetramethylbutyl)phenol, is a high-production-volume chemical.[1] It primarily serves as an intermediate in the manufacturing of phenolic resins, which are extensively used in the rubber industry for tires.[1] Other applications include its use in the production of surfactants, printing inks, and electrical insulation varnishes.[1][2]

Physicochemical Data

The physical and chemical properties of this compound are crucial for understanding its environmental transport, bioavailability, and potential for human exposure. A summary of these key parameters is provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₂O | [3] |

| Molecular Weight | 206.32 g/mol | |

| Appearance | White flake solid | |

| Melting Point | 79-82 °C | |

| Boiling Point | 280-283 °C | |

| Vapor Pressure | 0.21 Pa at 20°C | |

| Water Solubility | 19 mg/L at 22°C | |

| Log Octanol-Water Partition Coefficient (Log Kow) | 4.12 | |

| Flash Point | 132 - 148.3 °C | |

| Density | 0.912 g/cm³ |

Toxicological Profile

This compound is recognized as an endocrine disruptor with estrogenic activity. It can bind to estrogen receptors, potentially leading to adverse effects on the reproductive system. Studies have indicated that exposure can result in reduced testicular size and sperm production in rats. Furthermore, it has been shown to induce apoptosis in neuronal progenitor cells and disrupt brain development in mice.

| Toxicological Endpoint | Value | Species | Reference |

| Oral LD50 | >2000 mg/kg b.w. | Rat | |

| Oral LD50 | 3210 mg/kg | Mouse | |

| Endocrine Activity | Estrogen receptor agonist, Androgen receptor antagonist | In vitro |

Environmental Fate and Biodegradation

This compound is not readily biodegradable, although it is considered to be inherently biodegradable. Its persistence in the environment is a concern, as it has been detected in various environmental compartments, including surface waters and indoor air. Hydrolysis and photolysis are considered negligible removal processes in aquatic environments. However, biodegradation can occur under both aerobic and anaerobic conditions, with the aerobic degradation rate being significantly higher. Certain degradation products of this compound may be more toxic than the parent compound.

Experimental Protocols

Determination of this compound in Urine by LC-MS/MS

This method allows for the selective detection of this compound in urine samples.

Methodology:

-

Sample Preparation: Labeled internal standards (¹³C₆-4-tert-octylphenol) are added to the urine samples.

-

Enzymatic Hydrolysis: The samples undergo enzymatic hydrolysis to release the analyte from its conjugated forms.

-

Solid Phase Extraction (SPE): Online SPE is used for sample clean-up and concentration.

-

Liquid Chromatography (LC): The analyte is separated using liquid chromatography.

-

Mass Spectrometry (MS/MS): Detection and quantification are performed using tandem mass spectrometry. A limit of quantification of 2 µg/L can be achieved with this method.

Determination of this compound in Surface Water by HPLC-FLD

This protocol outlines a method for quantifying this compound in surface water samples.

Methodology:

-

Liquid-Liquid Extraction: Target analytes are extracted from water samples using dichloromethane (B109758) at a pH of 3.0-3.5.

-

HPLC-FLD Analysis: The organic extract is analyzed by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

-

Column: Zorbax Eclipse XDB C8 column.

-

Elution: Isocratic elution with a mobile phase of acetonitrile/water (65:35).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Visualizations

Logical Relationship of this compound Production and Use

Caption: Production and major uses of this compound.

Experimental Workflow for Water Analysis

Caption: Workflow for analyzing this compound in water.

Endocrine Disruption Signaling Pathway

References

The Insidious Intrusion: A Technical Guide to the Endocrine Disrupting Mechanisms of 4-tert-Octylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Octylphenol (4-t-OP) is a persistent environmental contaminant originating from the degradation of alkylphenol ethoxylates, a class of non-ionic surfactants used extensively in industrial and household products. Its structural similarity to endogenous estrogens has raised significant concern regarding its potential to interfere with the endocrine system of both wildlife and humans. This technical guide provides an in-depth analysis of the core mechanisms by which 4-t-OP disrupts endocrine function, with a focus on its estrogenic, anti-androgenic, and steroidogenesis-inhibiting activities. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the toxicological profile of 4-t-OP and in the development of screening and mitigation strategies for endocrine-disrupting chemicals (EDCs).

Core Mechanisms of Endocrine Disruption by this compound

The endocrine-disrupting effects of 4-t-OP are multifaceted, primarily revolving around its ability to mimic or antagonize the actions of natural hormones and to interfere with hormone synthesis. The principal mechanisms include:

-

Estrogen Receptor Agonism: 4-t-OP is a well-documented xenoestrogen that binds to estrogen receptors (ERα and ERβ), initiating a signaling cascade that mimics the effects of estradiol. This can lead to inappropriate activation of estrogen-responsive genes, resulting in a range of adverse effects on reproductive health and development.

-

Inhibition of Steroidogenesis: 4-t-OP disrupts the synthesis of steroid hormones, most notably testosterone (B1683101). It achieves this by downregulating the expression and activity of key steroidogenic enzymes and the steroidogenic acute regulatory (StAR) protein, which is essential for the transport of cholesterol into the mitochondria—the initial and rate-limiting step in steroid hormone production.

-

Androgen Receptor Antagonism: In addition to its estrogenic activity, 4-t-OP can act as an anti-androgen. It competitively binds to the androgen receptor (AR), blocking the action of endogenous androgens like testosterone and dihydrotestosterone (B1667394) (DHT). This can lead to demasculinization and other reproductive abnormalities in males.

-

Thyroid Hormone Disruption: Emerging evidence suggests that 4-t-OP may also interfere with the thyroid hormone system, although this mechanism is less characterized than its effects on sex steroid pathways.

Quantitative Data on the Endocrine Disrupting Effects of this compound

The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a comparative overview of the potency of 4-t-OP in disrupting endocrine pathways.

Table 1: Estrogen Receptor Binding and Estrogenic Activity of this compound

| Parameter | Species/System | Value | Reference(s) |

| ER Binding Affinity (Ki) | Rat Uterine Cytosol | 0.7 µM | [1] |

| ER Binding Affinity (Ki) | Rat Uterine Cytosol | 1.2 - 3.8 µM (weak affinity) | [2][3] |

| Relative Binding Affinity (RBA) to Estradiol | Not Specified | 0.015% | [3] |

| Uterotrophic Assay (Oral, 3-day) | Prepubertal Rats | Effective at 50-200 mg/kg | [4] |

| Vaginal Opening Advancement (Oral) | Rats | Effective at 200 mg/kg |

Table 2: Inhibition of Steroidogenesis by this compound

| Endpoint | Cell Type/System | Concentration/Dose | Effect | Reference(s) |

| Testosterone Production | Cultured Rat Neonatal Leydig Cells | 100 - 2000 nM | Progressive decrease (40-80% below control at highest concentration) | |

| Testosterone Production | Cultured Rat Precursor and Immature Leydig Cells | 100 or 500 - 2000 nM | Progressive decrease (30-70% below control at highest concentration) | |

| StAR Protein Expression | Immature Rat Ovary | 10, 50, 100 mg/kg (subcutaneous) | Decreased at all doses | |

| StAR mRNA Expression | Rana chensinensis Testis | 10⁻⁸, 10⁻⁷, 10⁻⁶ mol/L | Up-regulation | |

| CYP17 mRNA Expression | Rana chensinensis Testis | 10⁻⁸, 10⁻⁷, 10⁻⁶ mol/L | Down-regulation |

Table 3: Anti-Androgenic Activity of this compound

| Parameter | Cell Line | Value | Reference(s) |

| IC50 for AR Antagonism | CV-1 cells | 9.71 x 10⁻⁵ M | |

| IC50 for AR Antagonism | Not Specified | ~5 µM | |

| Ki for AR Binding | Not Specified | 10 µM |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by 4-t-OP and the workflows of the experimental protocols used to assess its endocrine-disrupting activity.

Signaling Pathways

Caption: Estrogen Receptor Signaling Pathway Disruption by 4-t-OP.

Caption: Inhibition of Steroidogenesis by 4-t-OP.

Experimental Workflows

Caption: Competitive Estrogen Receptor Binding Assay Workflow.

Caption: H295R Steroidogenesis Assay Workflow.

Detailed Methodologies for Key Experiments

Competitive Estrogen Receptor Binding Assay (Rat Uterine Cytosol)

Objective: To determine the relative binding affinity of 4-t-OP for the estrogen receptor compared to the natural ligand, 17β-estradiol.

Materials:

-

Rat uterine cytosol (from ovariectomized rats)

-

[³H]-17β-estradiol (radiolabeled estradiol)

-

Unlabeled 17β-estradiol (for standard curve)

-

This compound

-

Assay buffer (e.g., Tris-EDTA buffer)

-

Hydroxylapatite (HAP) slurry

-

Scintillation fluid and vials

-

Scintillation counter

Protocol:

-

Preparation of Reagents: Prepare assay buffer and HAP slurry. Prepare serial dilutions of unlabeled 17β-estradiol and 4-t-OP.

-

Incubation: In triplicate, combine rat uterine cytosol, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of either unlabeled 17β-estradiol (for the standard curve) or 4-t-OP in microcentrifuge tubes. Include tubes with only [³H]-17β-estradiol and cytosol (total binding) and tubes with a large excess of unlabeled 17β-estradiol (non-specific binding). Incubate on ice for a specified period (e.g., 18-24 hours) to reach equilibrium.

-

Separation of Bound and Free Ligand: Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes. Vortex and incubate on ice. Centrifuge the tubes to pellet the HAP.

-

Washing: Carefully aspirate the supernatant containing the free [³H]-17β-estradiol. Wash the HAP pellet with assay buffer to remove any remaining unbound ligand. Repeat the centrifugation and aspiration steps.

-

Quantification: Add scintillation fluid to the HAP pellets, vortex, and transfer to scintillation vials. Measure the radioactivity in a scintillation counter.

-

Data Analysis: Construct a competitive binding curve by plotting the percentage of specifically bound [³H]-17β-estradiol against the log concentration of the competitor (unlabeled 17β-estradiol or 4-t-OP). From this curve, determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of [³H]-17β-estradiol). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

H295R Steroidogenesis Assay (OECD TG 456)

Objective: To assess the potential of 4-t-OP to inhibit or induce the production of testosterone and 17β-estradiol.

Materials:

-

H295R human adrenocortical carcinoma cell line

-

Cell culture medium and supplements

-

This compound

-

Positive controls (e.g., forskolin (B1673556) for induction, prochloraz (B1679089) for inhibition)

-

Solvent control (e.g., DMSO)

-

Multi-well cell culture plates

-

ELISA kits or LC-MS/MS for hormone quantification

-

Reagents for cell viability assay (e.g., MTT)

Protocol:

-

Cell Culture: Culture H295R cells in appropriate medium until they reach the desired confluency. Seed the cells into multi-well plates and allow them to attach and acclimate.

-

Exposure: Prepare serial dilutions of 4-t-OP in culture medium. Remove the acclimation medium from the cells and replace it with the medium containing the different concentrations of 4-t-OP, positive controls, or a solvent control. Incubate the cells for a specified period (typically 48 hours).

-

Sample Collection: After the exposure period, collect the cell culture medium from each well for hormone analysis.

-

Hormone Quantification: Measure the concentrations of testosterone and 17β-estradiol in the collected media using validated methods such as ELISA or LC-MS/MS.

-

Cell Viability Assessment: After collecting the media, assess the viability of the cells in each well using a standard method like the MTT assay to ensure that any observed effects on hormone production are not due to cytotoxicity.

-

Data Analysis: Normalize the hormone concentrations to the cell viability data. Express the results as a percentage of the solvent control. Generate dose-response curves and determine if 4-t-OP causes a statistically significant induction or inhibition of testosterone and/or 17β-estradiol production.

Estrogen Receptor Transcriptional Activation Assay (Reporter Gene Assay)

Objective: To determine if 4-t-OP can activate the estrogen receptor and induce the transcription of a reporter gene.

Materials:

-

A suitable mammalian cell line (e.g., MCF-7, HeLa)

-

An expression vector for the estrogen receptor (if the cell line does not endogenously express it)

-

A reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase, β-galactosidase)

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound

-

Positive control (e.g., 17β-estradiol)

-

Lysis buffer and substrate for the reporter enzyme

Protocol:

-

Cell Culture and Transfection: Culture the cells in multi-well plates. Co-transfect the cells with the estrogen receptor expression vector (if necessary) and the ERE-reporter plasmid using a suitable transfection reagent.

-

Exposure: After an appropriate post-transfection period, expose the cells to varying concentrations of 4-t-OP, a positive control, or a solvent control in fresh culture medium. Incubate for a defined period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse them using a lysis buffer.

-

Reporter Gene Assay: Add the appropriate substrate for the reporter enzyme to the cell lysates. Measure the enzymatic activity (e.g., luminescence for luciferase, absorbance for β-galactosidase) using a plate reader.

-

Data Analysis: Normalize the reporter gene activity to a measure of cell number or total protein content. Express the results as fold induction over the solvent control. Generate a dose-response curve and determine the EC50 value (the concentration of 4-t-OP that produces 50% of the maximal response).

Conclusion

The data and methodologies presented in this technical guide unequivocally demonstrate that this compound is a potent endocrine-disrupting chemical. Its ability to act as an estrogen receptor agonist, an androgen receptor antagonist, and an inhibitor of steroidogenesis highlights the complexity of its toxicological profile. The provided experimental protocols offer robust and standardized methods for assessing the endocrine-disrupting potential of 4-t-OP and other suspect chemicals. A thorough understanding of these mechanisms and the availability of reliable testing strategies are crucial for regulatory decision-making, risk assessment, and the development of safer alternatives to protect human and environmental health. Continued research is necessary to fully elucidate the long-term consequences of exposure to 4-t-OP, particularly in sensitive populations, and to explore potential interactions with other endocrine disruptors.

References

- 1. Biphasic effects of octylphenol on testosterone biosynthesis by cultured Leydig cells from neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

The Unseen Threat: A Technical Guide to the Toxicological Effects of 4-tert-Octylphenol on Aquatic Life

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-octylphenol (4-t-OP), a persistent degradation product of alkylphenol polyethoxylates used in a wide array of industrial and consumer products, poses a significant and insidious threat to aquatic ecosystems. Classified as a potent endocrine-disrupting chemical (EDC), 4-t-OP interferes with the hormonal systems of aquatic organisms, leading to a cascade of adverse effects on their development, reproduction, and overall health, even at low environmental concentrations.[1] This technical guide provides a comprehensive overview of the toxicological impacts of 4-t-OP on aquatic life, summarizing key toxicity data, detailing standardized experimental protocols for its assessment, and illustrating the molecular signaling pathways through which it exerts its detrimental effects.

Introduction

This compound is a member of the alkylphenol group of chemical compounds and is primarily formed through the microbial breakdown of octylphenol (B599344) ethoxylates, which are used in the manufacturing of textiles, paints, pesticides, detergents, and plastics.[1][2] Its entry into aquatic environments is predominantly through industrial wastewater discharges and the effluent from sewage treatment plants.[1] Due to its chemical properties, including a log Kow of 4.12, 4-t-OP is not readily biodegradable and exhibits a moderate potential for bioaccumulation in aquatic organisms, with measured bioconcentration factors (BCFs) in fish reaching several hundred.[3] Its hydrophobic nature also leads to its accumulation in sewage sludge and river sediments.

The primary toxicological concern surrounding 4-t-OP is its well-documented activity as an estrogen mimic. By binding to estrogen receptors (ERs) in aquatic organisms, it can trigger inappropriate estrogenic responses, leading to severe reproductive and developmental impairments. This guide will delve into the specific toxicological endpoints observed in various aquatic species, the methodologies used to assess these effects, and the underlying molecular mechanisms of 4-t-OP toxicity.

Quantitative Toxicity Data

The toxicity of this compound varies across different aquatic species and trophic levels. The following tables summarize acute and chronic toxicity data, providing key metrics such as the median lethal concentration (LC50), the median effective concentration (EC50), the No-Observed-Effect Concentration (NOEC), and the Lowest-Observed-Effect Concentration (LOEC).

Table 1: Acute Toxicity of this compound to Aquatic Organisms

| Species | Taxon | Endpoint | Duration | Value (µg/L) | Reference |

| Labeo rohita (Rohu) | Fish | LC50 | 96 h | 443 | |

| Pseudetroplus maculatus | Fish | LC50 | 96 h | 150 | |

| Daphnia magna | Invertebrate | EC50 (Immobilisation) | 48 h | 270 | |

| Pseudokirchneriella subcapitata | Algae | EC50 (Growth Inhibition) | 72 h | 1,000 - 10,000 |

Table 2: Chronic Toxicity of this compound to Aquatic Organisms

| Species | Taxon | Endpoint | Duration | Value (µg/L) | Reference |

| Danio rerio (Zebrafish) | Fish | NOEC (Reproduction) | 21 days | < 25 | |

| Cichlasoma dimerus | Fish | LOEC (Vitellogenin Induction) | 60 days | 30 | |

| Daphnia magna | Invertebrate | NOEC (Reproduction) | 21 days | - | |

| Ceriodaphnia dubia | Invertebrate | NOEC (Reproduction) | 7 days | - |

Experimental Protocols

The assessment of 4-t-OP's aquatic toxicity relies on standardized and validated experimental protocols. The following sections detail the methodologies for key experiments commonly cited in the literature, primarily based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Fish Acute Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a short exposure period.

-

Test Organism: Recommended species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

-

Test Duration: 96 hours.

-

Methodology:

-

Healthy, juvenile fish are acclimated to laboratory conditions.

-

Fish are exposed to a range of 4-t-OP concentrations in a geometric series, along with a control group. At least seven fish are used per concentration.

-

The test is conducted under static, semi-static, or flow-through conditions.

-

Mortality and any abnormal behavioral or physical signs are recorded at 24, 48, 72, and 96 hours.

-

Water quality parameters (pH, dissolved oxygen, temperature) are monitored regularly.

-

-

Endpoint: The 96-hour LC50 value is calculated using statistical methods, such as probit analysis.

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of a substance to daphnids by determining the concentration that immobilizes 50% of the population (EC50).

-

Test Organism: Daphnia magna is the most commonly used species.

-

Test Duration: 48 hours.

-

Methodology:

-

Young daphnids (less than 24 hours old) are exposed to a series of 4-t-OP concentrations and a control.

-

The test is performed in static or semi-static conditions.

-

The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours.

-

-

Endpoint: The 48-hour EC50 for immobilization is calculated.

Alga, Growth Inhibition Test (OECD 201)

This test evaluates the effect of a substance on the growth of freshwater algae.

-

Test Organism: Pseudokirchneriella subcapitata is a commonly used green alga.

-

Test Duration: 72 hours.

-

Methodology:

-

Exponentially growing algal cultures are exposed to a range of 4-t-OP concentrations.

-

The cultures are incubated under constant light and temperature.

-

Algal growth is measured at 24, 48, and 72 hours by determining cell density or biomass.

-

-

Endpoint: The 72-hour EC50 for growth inhibition is determined.

Fish Early-Life Stage Toxicity Test (OECD 210)

This is a chronic test that assesses the effects of a substance on the early developmental stages of fish.

-

Test Organism: Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas).

-

Test Duration: Varies by species, typically 30-60 days post-hatch.

-

Methodology:

-

Fertilized fish eggs are exposed to a range of 4-t-OP concentrations.

-

The test continues through hatching and into the early juvenile stage.

-

Endpoints measured include hatching success, larval survival, growth (length and weight), and the occurrence of developmental abnormalities.

-

-

Endpoints: The NOEC and LOEC for the most sensitive endpoint are determined.

Vitellogenin Induction Assay

This biomarker assay is used to specifically assess the estrogenic activity of a substance.

-

Test Organism: Juvenile or male fish of a sensitive species (e.g., Rainbow Trout, Zebrafish).

-

Methodology:

-

Fish are exposed to various concentrations of 4-t-OP, a positive control (e.g., 17β-estradiol), and a negative control.

-

Exposure can be through water or diet.

-

After a defined exposure period (e.g., 21 days), blood plasma or liver tissue is collected.

-

The concentration of vitellogenin, a female-specific egg yolk precursor protein, is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

-

Endpoint: A significant increase in vitellogenin levels in male or juvenile fish indicates an estrogenic effect.

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of 4-t-OP's toxicity is its ability to mimic endogenous estrogens and disrupt the endocrine system. The following diagrams illustrate the key signaling pathways and workflows involved.

References

- 1. Exposure to waterborne this compound induces vitellogenin synthesis and disrupts testis morphology in the South American freshwater fish Cichlasoma dimerus (Teleostei, Perciformes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Environmental Water Pollution, Endocrine Interference and Ecotoxicity of this compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of crosstalk between steroid hormones mediated thyroid hormone in zebrafish exposed to this compound: Estrogenic and anti-androgenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Estrogenic Activity of 4-tert-Octylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-vitro estrogenic activity of the environmental contaminant 4-tert-octylphenol (4-t-OP). It summarizes quantitative data from key assays, presents detailed experimental protocols, and visualizes critical biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers investigating the endocrine-disrupting properties of this compound.

Introduction

This compound (4-t-OP) is an alkylphenol that is widely used in the production of tackifying resins, printing inks, and surfactants. Due to its persistence and widespread presence in the environment, there is growing concern about its potential to disrupt the endocrine system. 4-t-OP has been shown to exhibit estrogenic activity by binding to estrogen receptors (ERs) and mimicking the effects of the natural hormone 17β-estradiol (E2). This guide focuses on the in-vitro evidence of 4-t-OP's estrogenic activity, providing a detailed examination of the experimental data and methodologies used in its assessment.

Quantitative Data on Estrogenic Activity

The estrogenic activity of this compound has been quantified using various in-vitro assays. The following tables summarize key data from competitive binding assays, cell proliferation assays, and reporter gene assays.

Table 1: Estrogen Receptor Competitive Binding Affinity of this compound

| Receptor | Assay Principle | Ligand | Ki (µM) | Relative Binding Affinity (RBA, %) | Reference |

| Estrogen Receptor | Competitive binding with [3H]-estradiol | This compound | 0.05 - 65 | 0.015 | [1][2] |

| Estrogen-Related Receptor-γ (ERR-γ) | Competitive displacement of [3H]BPA | This compound | 0.238 | Not Reported |

Ki: Inhibition constant, the concentration of a competitor that will bind to half the binding sites at equilibrium in the absence of ligand. A lower Ki indicates a higher binding affinity. RBA: Relative Binding Affinity, the ratio of the affinity of a test chemical to the affinity of 17β-estradiol for the estrogen receptor, expressed as a percentage.

Table 2: Proliferative Effect of this compound on Estrogen-Responsive Cells

| Cell Line | Assay | Endpoint | Effective Concentration (EC50) | Proliferative Effect (PE) | Reference |

| MCF-7 | E-SCREEN | Cell proliferation | ~1 µM | Not specified | [3] |

EC50: Half-maximal effective concentration, the concentration of a drug that gives half of the maximal response. PE: Proliferative Effect, the maximal proliferation induced by the test chemical, expressed as a percentage of the effect induced by 17β-estradiol.

Table 3: Transcriptional Activation by this compound in Reporter Gene Assays

| Cell Line | Reporter Gene System | Endpoint | Effective Concentration (EC50) | Relative Potency (vs. E2) | Reference |

| HeLa cells | ERα/ERβ with luciferase reporter | Luciferase activity | > 1 µM (for ER activation) | Lower than Bisphenol A and 4,4' biphenol | [4] |

| T47D cells | (ERE)3-luciferase | Luciferase activity | Not specified | Lower than Genistein | [5] |

Experimental Protocols

This section provides detailed methodologies for the key in-vitro assays used to characterize the estrogenic activity of this compound.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test chemical to compete with a radiolabeled estrogen (e.g., [3H]-17β-estradiol) for binding to the estrogen receptor.

Materials:

-

Rat uterine cytosol (source of estrogen receptors)

-

[3H]-17β-estradiol (radioligand)

-

Unlabeled 17β-estradiol (for standard curve)

-

This compound (test compound)

-

TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Dextran-coated charcoal (DCC) suspension

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Preparation of Rat Uterine Cytosol: Uteri from immature female rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged at high speed to obtain the cytosol (supernatant), which contains the estrogen receptors. The protein concentration of the cytosol is determined.

-

Assay Setup: In triplicate, assay tubes are prepared containing a fixed amount of uterine cytosol, a constant concentration of [3H]-17β-estradiol, and varying concentrations of either unlabeled 17β-estradiol (for the standard curve) or this compound.

-

Incubation: The tubes are incubated overnight at 4°C to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Dextran-coated charcoal is added to each tube to adsorb the unbound radioligand. The tubes are then centrifuged to pellet the charcoal.

-

Measurement of Radioactivity: The supernatant, containing the [3H]-17β-estradiol bound to the estrogen receptor, is transferred to scintillation vials with scintillation cocktail. The radioactivity is measured using a scintillation counter.

-

Data Analysis: A standard curve is generated by plotting the percentage of bound [3H]-17β-estradiol against the concentration of unlabeled 17β-estradiol. The concentration of this compound that inhibits 50% of the specific binding of [3H]-17β-estradiol (IC50) is determined. The relative binding affinity (RBA) is calculated as (IC50 of 17β-estradiol / IC50 of this compound) x 100.

MCF-7 Cell Proliferation (E-SCREEN) Assay

This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.

Materials:

-

MCF-7 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) without phenol (B47542) red

-

Charcoal-dextran stripped fetal bovine serum (CD-FBS) to remove endogenous steroids

-

17β-estradiol (positive control)

-

This compound (test compound)

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, SRB)

-

Plate reader

Procedure:

-

Cell Culture: MCF-7 cells are maintained in DMEM supplemented with FBS. For the assay, cells are switched to DMEM with CD-FBS for several days to deprive them of estrogens.

-

Cell Seeding: Cells are seeded into 96-well plates at a low density.

-

Treatment: After allowing the cells to attach, the medium is replaced with fresh medium containing various concentrations of 17β-estradiol or this compound. A vehicle control (e.g., ethanol (B145695) or DMSO) is also included.

-

Incubation: The plates are incubated for 6 days, allowing the cells to proliferate.

-

Cell Viability Measurement: At the end of the incubation period, a cell viability assay is performed according to the manufacturer's instructions. This typically involves adding a reagent that is converted into a colored product by metabolically active cells.

-

Data Analysis: The absorbance is measured using a plate reader. The proliferative effect is calculated as the ratio of the cell number in the presence of the test compound to the cell number in the vehicle control. The EC50 value is determined from the dose-response curve.

Estrogen-Responsive Reporter Gene Assay

This assay utilizes a cell line that has been genetically engineered to produce a reporter protein (e.g., luciferase) in response to the activation of the estrogen receptor.

Materials:

-

A suitable cell line (e.g., HeLa, T47D) stably transfected with an estrogen receptor expression vector and a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase).

-

Cell culture medium

-

17β-estradiol (positive control)

-

This compound (test compound)

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: The engineered cells are seeded into 96-well plates.

-

Treatment: After cell attachment, the medium is replaced with fresh medium containing various concentrations of 17β-estradiol or this compound. A vehicle control is included.

-

Incubation: The plates are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase assay reagent is added to the lysate. The light produced by the luciferase reaction is measured using a luminometer.

-

Data Analysis: The luciferase activity is normalized to a control for cell viability (e.g., co-transfected Renilla luciferase or total protein concentration). The fold induction of luciferase activity relative to the vehicle control is calculated. The EC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Estrogen Receptor Signaling Pathway

The estrogenic effects of this compound are primarily mediated through the classical estrogen receptor signaling pathway. The following diagram illustrates this process.

Caption: Classical estrogen receptor signaling pathway activated by this compound.

Experimental Workflow for In-Vitro Estrogenic Activity Assessment

A tiered approach is often employed to characterize the estrogenic activity of a compound in vitro. This workflow progresses from initial screening for receptor binding to more complex functional assays.

Caption: Tiered experimental workflow for assessing in-vitro estrogenic activity.

Conclusion

The in-vitro data presented in this guide clearly demonstrate that this compound possesses estrogenic activity. It binds to the estrogen receptor, induces the transcription of estrogen-responsive genes, and stimulates the proliferation of estrogen-dependent cells. While its potency is significantly lower than that of the endogenous hormone 17β-estradiol, its widespread environmental presence warrants further investigation into its potential health effects. The detailed protocols and workflows provided herein offer a robust framework for the continued study of this compound and other potential endocrine-disrupting compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring the Biological Activity and Mechanism of Xenoestrogens and Phytoestrogens in Cancers: Emerging Methods and Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

Biodegradation of 4-tert-octylphenol in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biodegradation pathways of 4-tert-octylphenol (4-t-OP) in soil environments. This compound, a persistent organic pollutant, is an endocrine-disrupting chemical that can adversely affect ecosystems and human health. Understanding its degradation is crucial for developing effective bioremediation strategies. This document summarizes the key microbial degradation pathways, presents quantitative data on degradation rates, and outlines detailed experimental protocols for studying its fate in soil.

Biodegradation Pathways of this compound

The microbial degradation of this compound in soil is a complex process involving multiple pathways, primarily initiated by aerobic microorganisms. The degradation can proceed through several key mechanisms, including aromatic ring hydroxylation, ipso-hydroxylation, and alkyl chain hydroxylation. These pathways ultimately lead to the cleavage of the aromatic ring and the formation of intermediates that can enter central metabolic pathways.

Several bacterial and fungal species have been identified as capable of degrading 4-t-OP and structurally similar alkylphenols. Bacteria from the Sphingobium and Pseudomonas genera are frequently implicated in the degradation of branched alkylphenols.[1] Fungi, particularly ligninolytic fungi, also play a role in the polymerization and degradation of these compounds.

The primary proposed biodegradation pathways are:

-

Aromatic Ring Hydroxylation: This pathway begins with the hydroxylation of the aromatic ring, followed by either ortho or meta-cleavage of the catechol intermediate. This is a common mechanism for the degradation of aromatic compounds by bacteria and yeasts.

-

ipso-Hydroxylation: In this mechanism, the initial enzymatic attack occurs at the carbon atom of the aromatic ring that is substituted with the alkyl group. This leads to the displacement of the alkyl chain and the formation of a hydroquinone.

-

Alkyl-Chain Hydroxylation: This pathway involves the oxidation of the terminal carbon of the octyl side chain. Subsequent oxidation steps can lead to the formation of carboxylic acids, which can then be further metabolized. This mechanism is more commonly observed in yeasts and non-ligninolytic fungi.

Below is a diagram illustrating a generalized aerobic biodegradation pathway of this compound in soil, integrating the common initial steps.

Quantitative Data on Biodegradation

The rate of this compound biodegradation in soil is influenced by various factors, including soil type, microbial community composition, temperature, pH, and the presence of other organic matter. Laboratory studies have provided insights into the degradation kinetics, often reported as dissipation time 50% (DT50) or half-life.

| Parameter | Value | Conditions | Reference |

| DT50 | 10-14 days | Laboratory soil microcosm, biosolids amended soil | |

| Degradation Model | First-order kinetics | Laboratory soil microcosm, biosolids amended soil | |

| Recalcitrant Fraction | Not significant | 32-week laboratory study |

It is important to note that degradation rates in field conditions can be significantly slower than those observed in the laboratory due to variability in environmental conditions.

Experimental Protocols for Studying Biodegradation in Soil

This section provides a detailed methodology for a laboratory-based soil microcosm study to investigate the biodegradation of this compound.

Soil Collection and Characterization

-

Soil Sampling: Collect topsoil (0-15 cm depth) from a site with no known history of 4-t-OP contamination.

-

Sieving and Homogenization: Air-dry the soil sample and sieve it through a 2-mm mesh to remove large debris and ensure homogeneity.

-

Soil Characterization: Analyze the soil for key physicochemical properties, including pH, organic carbon content, texture (sand, silt, clay content), and microbial biomass.

Microcosm Setup

-

Spiking with 4-t-OP: Prepare a stock solution of 4-t-OP in a suitable solvent (e.g., acetone). Add the stock solution to a portion of the soil and mix thoroughly to achieve the desired initial concentration. Allow the solvent to evaporate completely in a fume hood.

-

Microcosm Assembly: Place a known amount of the spiked soil (e.g., 50 g) into individual glass containers (microcosms).

-

Moisture Adjustment: Adjust the moisture content of the soil to a specific water holding capacity (e.g., 60% WHC) using sterile deionized water.

-

Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C). For aerobic studies, ensure adequate air exchange by using breathable closures or periodic aeration. For anaerobic studies, purge the microcosms with an inert gas (e.g., nitrogen) and seal them.

Sampling and Analysis

-

Sampling Schedule: Destructively sample triplicate microcosms at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days).

-

Extraction of 4-t-OP and Metabolites:

-

Extract the soil samples with an appropriate solvent system (e.g., acetone:hexane mixture) using techniques such as sonication or accelerated solvent extraction (ASE).

-

Concentrate the solvent extract under a gentle stream of nitrogen.

-

Perform a clean-up step, if necessary, using solid-phase extraction (SPE) to remove interfering substances.

-

-

Chemical Analysis:

-

Analyze the extracts for the concentration of 4-t-OP and its potential metabolites using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or fluorescence) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

For GC-MS analysis, derivatization of the phenolic compounds may be required to improve their volatility.

-

Data Analysis

-

Degradation Kinetics: Plot the concentration of 4-t-OP against time and fit the data to an appropriate kinetic model (e.g., first-order kinetics) to determine the degradation rate constant and DT50 value.

-

Metabolite Identification: Identify the transient and persistent metabolites by comparing their mass spectra and retention times with those of authentic standards, if available.

The following diagram illustrates a typical experimental workflow for a soil biodegradation study.

Conclusion

The biodegradation of this compound in soil is a multifaceted process driven by diverse microbial communities. The primary degradation pathways involve initial enzymatic attacks on the aromatic ring or the alkyl side chain, leading to the formation of intermediates that are further metabolized. While laboratory studies indicate that 4-t-OP can be degraded within weeks, its persistence in the environment can be influenced by a variety of site-specific factors. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the fate of 4-t-OP in soil and to develop effective bioremediation strategies for contaminated sites. Further research is needed to fully elucidate the specific enzymes and genes involved in the degradation pathways and to bridge the gap between laboratory findings and field observations.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 4-tert-octylphenol as a Precursor for Phenolic Resins

Introduction

This compound (PTOP), a significant organic intermediate, is a cornerstone in the synthesis of specialized phenolic resins.[1] Its chemical structure, featuring a bulky tert-octyl group on the aromatic ring, imparts unique properties to the resulting polymers, such as enhanced solubility in organic solvents, hydrophobicity, and compatibility with various polymeric systems.[1][2] These characteristics make PTOP-based phenolic resins highly valuable in a multitude of industrial applications, including the manufacturing of tackifiers for the rubber industry, coatings, adhesives, and printing inks.[2][3]